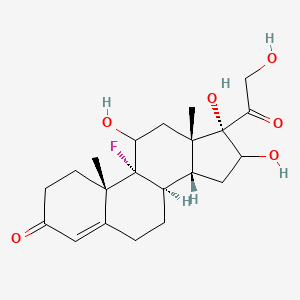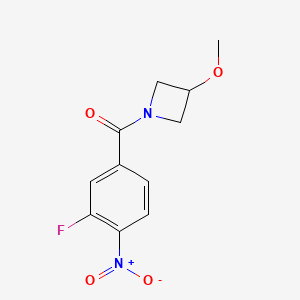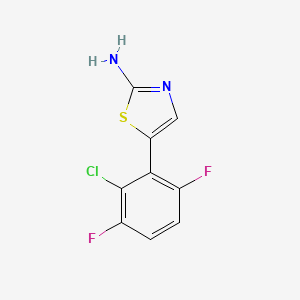
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-chloro-3,6-difluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine typically involves the reaction of 2-chloro-3,6-difluoroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form various derivatives.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position .
科学研究应用
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: It has potential anticancer properties and is being investigated for its efficacy against various cancer cell lines.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
相似化合物的比较
Similar Compounds
- 5-(3,5-Difluorophenyl)thiazol-2-amine
- 5-(2-Chloro-4-fluorophenyl)thiazol-2-amine
- 5-(2-Bromo-3,6-difluorophenyl)thiazol-2-amine
Uniqueness
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine and fluorine atoms enhances its reactivity and potential efficacy in various applications .
属性
分子式 |
C9H5ClF2N2S |
|---|---|
分子量 |
246.66 g/mol |
IUPAC 名称 |
5-(2-chloro-3,6-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5ClF2N2S/c10-8-5(12)2-1-4(11)7(8)6-3-14-9(13)15-6/h1-3H,(H2,13,14) |
InChI 键 |
UCKVBOODUXZIFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)C2=CN=C(S2)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


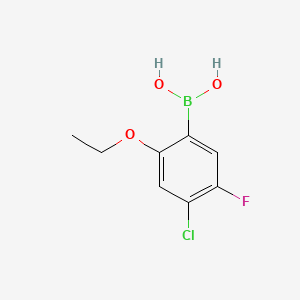
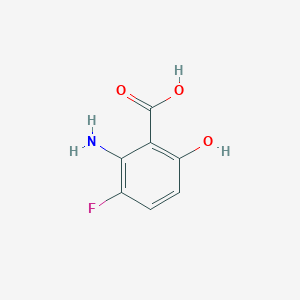
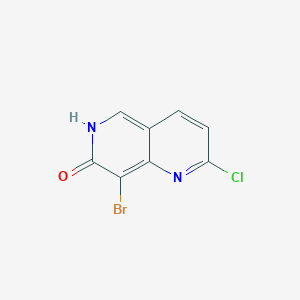

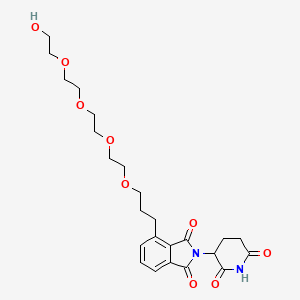
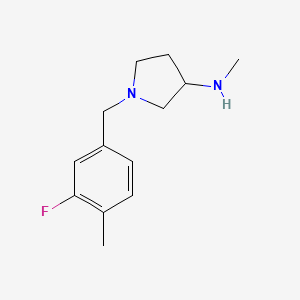
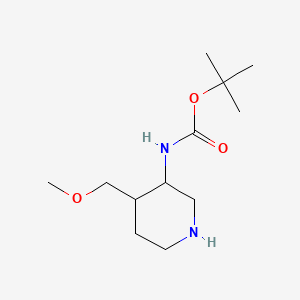
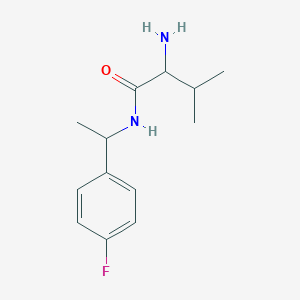
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
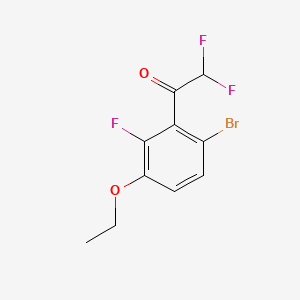

![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
